7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrrolo[2,3-d]pyrimidine core structure. This scaffold is found in various bioactive molecules and has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. [, , , , ] Research suggests that derivatives of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile show promise as inhibitors of various enzymes, particularly kinases. [, , , , , , , , , , , , , , , , ]
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound features a pyrrole ring fused with a pyrimidine ring, and it is characterized by the presence of a cyano group at the 4-position. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.
The compound can be synthesized from various precursors through multiple synthetic routes. Research has documented several methods for its preparation, highlighting its significance in organic synthesis and pharmaceutical development.
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing compounds, which are notable for their diverse biological activities and utility in drug design.
Several synthetic approaches have been developed for the preparation of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile:
The synthesis typically involves multiple steps including condensation, cyclization, and purification processes. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.
The molecular formula for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is . The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its electronic environment and spatial configuration.
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms in the rings and the cyano group, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have shown potential as inhibitors in various biological pathways.
Studies have indicated that modifications to the structure can enhance biological activity against specific targets, such as kinases involved in cancer pathways or bacterial enzymes . The precise mechanism often requires further investigation through biochemical assays.
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has significant scientific uses:
The 7H-pyrrolo[2,3-d]pyrimidine core demonstrates exceptional competence as an adenine bioisostere in kinase inhibition applications. Its planar configuration enables optimal penetration into the hydrophobic adenine-binding pocket of ATP-binding sites, while the carbonitrile substituent at C4 provides critical vectorial orientation for additional target engagement. This configuration allows the scaffold to form bidentate hydrogen bonds with kinase hinge regions, mimicking the natural ATP adenine interactions but with enhanced specificity profiles [3] [7]. The nitrogen-rich structure (molecular formula: C₇H₄N₄; MW: 144.13 g/mol) offers multiple sites for strategic functionalization, particularly at N7, C4, C5, and C6 positions, facilitating precise optimization of steric, electronic, and pharmacokinetic properties [1] [9].
Table 1: Structure-Activity Relationship Features of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives in Kinase Inhibition
Position | Functionalization | Impact on Kinase Binding | Representative Derivatives |
---|---|---|---|
C4 | Carbonitrile (electron-withdrawing) | Enhances electrophilicity for covalent binding; participates in dipole-dipole interactions | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile [1] |
N7 | Alkyl/aryl substitutions | Modulates membrane permeability and solubility; influences kinase selectivity profiles | Mps1 inhibitors (e.g., Compound 12) [3] |
C5/C6 | Halogenation or aromatic extension | Augments hydrophobic pocket occupancy; improves potency through van der Waals interactions | JAK3 inhibitors (e.g., 9a) [7] |
C2 | Hydrogen bond donors/acceptors | Facilitates additional hinge region contacts; enhances binding affinity | LIMK/ROCK inhibitors [6] |
Computational analyses reveal that the scaffold's moderate lipophilicity (cLogP range: 1.06–1.4) and topological polar surface area (~41.57 Ų) contribute to favorable membrane permeability while maintaining solubility characteristics amenable to oral bioavailability [9]. The carbonitrile group's strategic positioning enables irreversible inhibition mechanisms in kinases featuring reactive cysteine residues near the ATP-binding pocket, exemplified by JAK3 inhibitors targeting Cys909. This covalent binding mode confers exceptional selectivity (>3300-fold against other JAK isoforms) and prolonged pharmacodynamic effects [7] [10]. Molecular dynamics simulations further demonstrate that C5 modifications induce allosteric effects, optimizing the orientation of activation loop residues critical for substrate phosphorylation in targets like Mps1 and FtsZ [2] [3].
The medicinal chemistry journey of pyrrolo[2,3-d]pyrimidines originated with the isolation of naturally occurring analogs from marine organisms, including sponges and seaweed, which exhibited modest but intriguing antibacterial and cytotoxic activities [2]. Early synthetic efforts in the 1990s focused on replicating these natural products, leading to the development of foundational cyclization methodologies involving Knorr-type condensations and Gould-Jacobs reactions. The discovery of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) as a versatile synthetic intermediate marked a transformative advancement, enabling efficient nucleophilic displacement reactions with amines, alcohols, and thiols to generate diverse C4-substituted analogs [5] [8]. This intermediate's commercial availability (through suppliers like Sigma-Aldrich and Manchester Organics) and stability under standard storage conditions (room temperature, dry environment) accelerated medicinal chemistry exploration throughout the 2000s [4] [8].
Table 2: Historical Development Milestones of Pyrrolo[2,3-d]pyrimidine-based Therapeutics
Timeline | Development | Significance | Reference |
---|---|---|---|
1983 | Isolation of halogenated pyrrolopyrimidine nucleosides from marine sponges | Identified natural products with antibacterial properties | [2] |
Early 2000s | Optimization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis | Enabled scalable production of C4-substituted derivatives | [5] [8] |
2015–2018 | JAK inhibitor development (e.g., WO2014128591) | Established scaffold for immunomodulatory agents | [10] |
2021–2024 | Covalent JAK3 inhibitors (e.g., Compound 9a) | Achieved unprecedented kinase selectivity (>3300-fold) | [7] |
2022–2023 | Mps1 inhibitors for breast cancer (e.g., Compound 12) | Demonstrated in vivo efficacy with IC₅₀ = 29 nM | [3] |
Patent analyses reveal exponential growth in pyrrolo[2,3-d]pyrimidine claims since 2010, particularly covering kinase inhibitor applications. The landmark patent WO2014128591 (2014) detailed the use of 4-substituted derivatives as Janus kinase inhibitors, providing the foundation for clinical candidates like abrocitinib [10]. Subsequent innovations focused on covalent inhibition strategies, exemplified by compound 9a (IC₅₀ = 0.29 nM against JAK3), which exploited the C4-carbonitrile's reactivity for targeted covalent bond formation with JAK3's unique cysteine residue [7]. Parallel developments in bacterial FtsZ inhibition yielded derivatives like B6, featuring a 4-piperazinyl substitution that demonstrated exceptional anti-Xanthomonas oryzae activity (EC₅₀ = 4.65 µg/mL) through disruption of Z-ring formation [2]. The synthetic evolution culminated in optimized processes (US10364248B2) for key intermediates, enabling multi-gram synthesis with >95% purity via Pd-catalyzed cross-coupling and regioselective chlorination [5].
Oncology Applications
The scaffold's utility in oncology is exemplified by Mps1 (Monopolar Spindle Kinase 1) inhibitors for breast cancer treatment. Compound 12 (IC₅₀ = 29 nM) disrupts spindle assembly checkpoint signaling by inhibiting Mps1 autophosphorylation, inducing mitotic arrest and apoptosis in MCF-7 and 4T1 cell lines. In vivo studies demonstrated significant tumor growth suppression without observable toxicity at therapeutic doses, validating its potential as a targeted breast cancer therapeutic [3]. The carbonitrile moiety contributes to nanomolar potency by forming critical hydrogen bonds with the kinase's hinge region while allowing optimal positioning of C5 aryl substituents within hydrophobic subpockets.
Parallel developments produced LIMK/ROCK inhibitors (WO2021239727) featuring 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-2-carboxamide derivatives. These compounds block metastatic pathways by inhibiting actin cytoskeleton reorganization, showing promise in impeding cancer cell migration and invasion [6]. Structure-based optimization focused on extending C5/C6 substitutions to engage the hydrophobic back pocket of LIM kinases while maintaining drug-like properties through N7 alkylation strategies.
Immunology and Autoimmune Disease Applications
JAK3 inhibition represents the most clinically advanced application, with compound 9a emerging as a star candidate for rheumatoid arthritis. Its exceptional selectivity (>3300-fold against JAK1/JAK2; >150-fold against other kinases with analogous cysteines) stems from irreversible covalent binding to JAK3's Cys909 residue. In vivo efficacy was demonstrated in collagen-induced arthritis models, where 9a significantly mitigated disease severity by suppressing lymphocyte proliferation (IC₅₀ = 0.29 nM) and cytokine signaling pathways. The compound's safety profile included a maximum tolerated dose exceeding 2 g/kg in acute toxicity studies, supporting its therapeutic index for chronic inflammatory conditions [7] [10].
Anti-Infective Applications
Beyond oncology and immunology, 4-substituted derivatives exhibit potent antibacterial effects through FtsZ inhibition, a key bacterial cell division target. Compound B6 demonstrated remarkable efficacy against plant pathogen Xanthomonas oryzae (EC₅₀ = 4.65 µg/mL) by inhibiting FtsZ GTPase activity (IC₅₀ = 3.42 µg/mL) and disrupting Z-ring formation. Field trials showed 58.3% disease control efficiency against rice bacterial leaf blight at 200 µg/mL, outperforming commercial bactericides while maintaining low cytotoxicity to non-target organisms. This application highlights the scaffold's versatility in addressing antibiotic resistance through novel mechanisms [2].
Table 3: Therapeutic Applications of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Mechanistic Action | Efficacy Profile |
---|---|---|---|---|
Breast cancer | Mps1 kinase | Compound 12 | Inhibits spindle assembly checkpoint | IC₅₀ = 29 nM; tumor growth suppression in vivo [3] |
Rheumatoid arthritis | JAK3 kinase | Compound 9a | Covalent Cys909 targeting | IC₅₀ = 0.29 nM; >3300-fold selectivity [7] |
Metastatic cancer | LIMK/ROCK kinases | WO2021239727 derivatives | Blocks actin polymerization | Reduced cancer cell migration/invasion [6] |
Bacterial infections | FtsZ protein | Compound B6 | Inhibits GTPase and Z-ring assembly | EC₅₀ = 4.65 µg/mL (Xoo); 58.3% field efficacy [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: